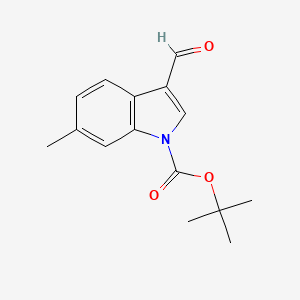

1-Boc-6-Methyl-3-formylindole

説明

1-Boc-6-Methyl-3-formylindole is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Boc-6-Methyl-3-formylindole is an indole derivative that has garnered attention for its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the sixth position, and a formyl group at the third position of the indole ring, which contributes to its unique properties and potential therapeutic applications.

- Molecular Formula : C${15}$H${17}$N O$_{4}$

- Molecular Weight : Approximately 275.30 g/mol

The structural components of this compound are significant in determining its biological interactions. The formyl group is particularly important for its reactivity and binding affinity to various biological targets, while the Boc group serves as a protective moiety that can be removed in synthetic applications.

This compound primarily influences biological systems through several mechanisms:

Case Studies and Experimental Data

- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of GST (glutathione S-transferase) activity, which is crucial for cellular detoxification processes. This inhibition was dose-dependent, suggesting that lower concentrations may be more effective without inducing adverse effects.

- Animal Models : Animal studies have indicated that the compound can modulate immune responses, contributing to improved intestinal homeostasis and liver metabolism. These effects are particularly relevant in conditions such as metabolic syndrome and inflammatory bowel diseases.

- Pharmacokinetic Properties : The pharmacokinetics of this compound are influenced by gut microbiota activity, highlighting the importance of the microbiome in determining the compound's bioavailability and therapeutic efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory, Anticancer | Inhibits cytochrome P450 enzymes; GST inhibition |

| Indole-3-carbinol | Anticancer, Anti-inflammatory | Converts to biologically active metabolites in acidic conditions |

| Diindolylmethane (DIM) | Anticancer | Modulates estrogen metabolism; anti-inflammatory effects |

科学的研究の応用

Chemical Synthesis

1-Boc-6-Methyl-3-formylindole serves as a crucial building block in the synthesis of diverse organic compounds. Its ability to undergo various chemical transformations allows chemists to create more complex structures, particularly in the pharmaceutical industry.

Synthetic Routes

The synthesis typically involves the formylation of 1-Boc-6-methylindole using methods such as the Vilsmeier-Haack reaction. The following table summarizes the synthetic route:

| Step | Reagents | Conditions |

|---|---|---|

| Formylation | DMF, POCl₃ | Reflux |

| Purification | Recrystallization | Standard laboratory methods |

Biological Research

The compound has shown promise in various biological applications, particularly due to its interactions with cellular pathways.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. This activity is particularly noted in colorectal cancer studies where the compound downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors.

Antimicrobial Properties

The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis, highlighting its potential as an antimicrobial agent.

Neuroprotective Effects

In neurodegenerative disease models, this compound has demonstrated protective effects against oxidative stress-induced neuronal cell death. This neuroprotective activity is linked to enhanced antioxidant enzyme activity and reduced levels of reactive oxygen species (ROS).

Medicinal Chemistry

This compound is being explored for its potential in drug development, particularly for therapeutic agents targeting cancer and neurodegenerative diseases. Its structural characteristics allow for selective functionalization, which is crucial for creating effective drugs.

Case Studies and Research Findings

Recent studies have provided insights into the applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of indole could inhibit the growth of colorectal cancer cells by inducing apoptosis via mitochondrial pathways.

- Antimicrobial Efficacy : Research indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, attributed to disruption of bacterial cell wall synthesis.

- Neuroprotective Effects : In models of neurodegeneration, this compound displayed protective effects against oxidative stress-induced neuronal cell death.

化学反応の分析

Oxidation Reactions

The formyl group at the C3 position undergoes oxidation to yield carboxylic acid derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous acidic conditions | 1-Boc-6-Methyl-3-carboxyindole | 72% | |

| CrO₃ | Acetic acid, reflux | 1-Boc-6-Methyl-3-carboxyindole | 68% |

Key Insight : Oxidation proceeds via radical intermediates, with the Boc group stabilizing the indole core against ring degradation .

Reduction Reactions

The formyl group is reduced to hydroxymethyl or methylene derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | 1-Boc-6-Methyl-3-hydroxymethylindole | 85% | |

| LiAlH₄ | THF, reflux | 1-Boc-6-Methyl-3-methylindole | 78% |

Note : NaBH₄ selectively reduces the formyl group without affecting the Boc protection .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA | DCM, RT, 2h | 6-Methyl-3-formylindole | 95% | |

| HCl (4M in dioxane) | RT, 4h | 6-Methyl-3-formylindole | 88% |

Formyl Group Substitution

The formyl group participates in nucleophilic acyl substitution:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | EtOH, reflux | 1-Boc-6-Methyl-3-hydroxamic acid | 82% |

Condensation Reactions

The formyl group reacts with amines/enamines to form Schiff bases or heterocycles:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyrimidine-2-amine | DCE, 80°C, 16h | 3-((Pyrimidin-2-ylimino)methyl)indole | 89% | |

| 4-Methoxyaniline | AcOH, NaOAc, reflux | 3-((4-Methoxyphenylimino)methyl)indole | 74% |

Mechanistic Note : Reactions proceed via imine formation, with electron-withdrawing substituents on amines accelerating kinetics .

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective functionalization:

Nitration

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 1h | 1-Boc-6-Methyl-5-nitro-3-formylindole | 65% | |

| HNO₃/AcOH | 80°C, 2h | 1-Boc-6-Methyl-6-nitro-3-formylindole | 58% |

Regioselectivity : The 6-methyl group directs nitration to the C5 position under strongly acidic conditions .

Transition Metal-Catalyzed C–H Functionalization

Palladium-mediated reactions enable direct functionalization:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C2-Arylation | Pd(OAc)₂, AgTFA, DCE, 80°C | 1-Boc-6-Methyl-2-aryl-3-formylindole | 76% | |

| C4-Acylation | Pd(TFA)₂, Ac₂O, 100°C | 1-Boc-6-Methyl-4-acetyl-3-formylindole | 81% |

Key Insight : The Boc group suppresses acetyl migration during C4-acylation, ensuring regiochemical fidelity .

Radical-Mediated Reactions

Xanthate-mediated radical coupling enables C–C bond formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dilauroyl peroxide | DCE, reflux, 6h | 2-(Malonyl)-3-formylindole | 63% |

Application : This method constructs bisindolylmethane scaffolds for bioactive molecule synthesis .

特性

IUPAC Name |

tert-butyl 3-formyl-6-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10-5-6-12-11(9-17)8-16(13(12)7-10)14(18)19-15(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFPIBMLHSVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654309 | |

| Record name | tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-95-1 | |

| Record name | tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。